METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE
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Overview
Description
METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a phenyl group, and various functional groups such as carbamoyl, ethoxy, and sulfanyl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Phenyl Group: The phenyl group can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Functional Group Modifications: The carbamoyl, ethoxy, and sulfanyl groups are introduced through various functional group transformations, including carbamoylation, etherification, and thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or sulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE has various scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: It is used in research to understand its mechanism of action and interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, block receptor binding, or interfere with DNA replication and transcription pathways .
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-({[(4,6-DIMETHOXYPYRIMIDIN-2-YL)CARBAMOYL]SULFAMOYL}METHYL)BENZOATE
- METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE
Uniqueness
METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE is unique due to its specific combination of functional groups and its quinazoline core. This structure imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H23N3O5S |
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Molecular Weight |
489.5g/mol |
IUPAC Name |
methyl 2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxo-3-phenylquinazoline-7-carboxylate |
InChI |
InChI=1S/C26H23N3O5S/c1-3-34-22-12-8-7-11-20(22)27-23(30)16-35-26-28-21-15-17(25(32)33-2)13-14-19(21)24(31)29(26)18-9-5-4-6-10-18/h4-15H,3,16H2,1-2H3,(H,27,30) |
InChI Key |
DSHIKILYXYVBHS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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